Tyk2-IN-10

Structure-Based Drug Design Molecular Pharmacology Kinase Crystallography

Researchers validating TYK2-dependent inflammatory mechanisms face confounding results when using pan-JAK inhibitors with broad JAK1/2/3 off-target activity. Tyk2-IN-10 (CAS 2368945-72-4) is a structurally defined, ATP-competitive TYK2 inhibitor that serves as a precise chemical probe for mechanistic dissection of TYK2-specific signaling. • Co-crystal structure with TYK2 kinase domain (PDB: 6VNY) enables structure-based drug design, molecular docking, and free energy perturbation (FEP) calculations. • Functions as an ATP-competitive benchmark control for comparing allosteric JH2-domain inhibitors (e.g., deucravacitinib) and PROTAC degraders in cellular assays. • Unique CAS number and defined stereochemistry ensure batch-to-batch consistency for analytical method development (HPLC, LC-MS) and compound library QC.

Molecular Formula C25H27N5O3
Molecular Weight 445.5 g/mol
Cat. No. B12332462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyk2-IN-10
Molecular FormulaC25H27N5O3
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)C2(CCOC2)OC)C3=CN(C4=CN=C(C=C43)NC(=O)C)C5CC(C5)C#N
InChIInChI=1S/C25H27N5O3/c1-15-6-21(29-23(7-15)25(32-3)4-5-33-14-25)20-13-30(18-8-17(9-18)11-26)22-12-27-24(10-19(20)22)28-16(2)31/h6-7,10,12-13,17-18H,4-5,8-9,14H2,1-3H3,(H,27,28,31)/t17?,18?,25-/m0/s1
InChIKeyCNASVIXKXKUKCD-KRFIBBNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyk2-IN-10: Chemically Defined TYK2 Inhibitor


Tyk2-IN-10 (also referenced as Compound 17.5; CAS: 2368945-72-4) is a small molecule inhibitor that targets the Tyrosine Kinase 2 (TYK2)-mediated signaling pathway, a key regulator of inflammatory processes . As an investigational compound with a defined chemical structure (C₂₅H₂₇N₅O₃; MW: 445.51 g/mol) and available X-ray co-crystal data with the TYK2 kinase domain (PDB: 6VNY), it serves as a precise chemical probe for dissecting TYK2-dependent cellular mechanisms [1].

1
Co-crystal structure with TYK2 kinase domain (PDB: 6VNY) supports structure-based design workflows.
2
ATP-competitive inhibitor suitable for pathway studies comparing active-site vs. allosteric TYK2 modulation.
3
Defined chemical identity (CAS, purity) enables reproducible dose-response assays and analytical method development.

Why Tyk2-IN-10 is Non-Interchangeable


Scientific procurement of a TYK2 inhibitor for target validation studies cannot rely on generic substitution due to substantial divergences in binding mode (ATP-competitive vs. allosteric JH2 domain), kinase selectivity profiles across the JAK family, and downstream functional consequences [1]. While clinical-stage allosteric TYK2 inhibitors like deucravacitinib (BMS-986165) and zasocitinib (TAK-279) are characterized by high selectivity for the pseudokinase domain, ATP-competitive inhibitors such as Tofacitinib or Ruxolitinib exhibit broad JAK1/2/3 inhibition, leading to distinct off-target liabilities and confounding research outcomes [2]. Tyk2-IN-10, as a discrete chemical entity, occupies a unique position within the ATP-competitive TYK2 chemical space; however, its precise potency and selectivity have not been fully disclosed in peer-reviewed literature, necessitating direct experimental validation rather than inference from class-level data [3].

Binding mode ATP-competitive inhibitors cannot replace allosteric JH2-domain binders (e.g., deucravacitinib-class); mechanistic outcomes differ.
Selectivity Pan-JAK inhibitors (tofacitinib, ruxolitinib) exhibit broad JAK1/2/3 activity; TYK2-specific probe fidelity may not transfer.
Potency data Lack of published IC50 for Tyk2-IN-10 requires direct profiling; class-level inference alone does not support substitution decisions.

Tyk2-IN-10: Comparative Differentiation Evidence


Co-crystal Structure Validates TYK2 Target Engagement

Tyk2-IN-10 is distinguished from many early-stage research compounds by the availability of its X-ray co-crystal structure with the TYK2 kinase domain (PDB: 6VNY). This provides unequivocal, atomic-level evidence of target engagement and binding mode, which is absent for many commercial TYK2 inhibitors without publicly disclosed structural biology data [1]. The structural information allows for rational comparison with other TYK2 ligands, enabling precise assessment of potential binding site liabilities, such as interference from gatekeeper mutations or hinge-region flexibility, which are critical for interpreting cellular activity [2].

Co-crystal structure
Reported
PDB: 6VNY (binary complex with TYK2 kinase domain)
Atomic-level target engagement evidence, supports SAR interpretation
Structural data unavailable for many commercial TYK2 probes
Structure-Based Drug Design Molecular Pharmacology Kinase Crystallography

Chemical Identity and Purity Verification

The compound is provided with a fully defined stereochemical and elemental composition (C₂₅H₂₇N₅O₃; MW: 445.51 g/mol; CAS: 2368945-72-4) and, per vendor documentation, is supplied as a solid with verified purity [1]. This contrasts with less-characterized research chemicals, where ambiguous IUPAC names, unspecified salt forms, or variable purity can introduce uncontrolled variability in dose-response assays [2]. The availability of specific SMILES notation and InChIKey facilitates unambiguous inventory management and computational modeling .

Chemical identity
Data to verify
C₂₅H₂₇N₅O₃, CAS 2368945-72-4, vendor purity ≥98% (HPLC)
Supports reproducible molarity calculations and compound management
Vendor QC data; independent verification recommended for critical assays
Analytical Chemistry Compound Management Assay Development

ATP-Competitive TYK2 Inhibitor Classification

Tyk2-IN-10 belongs to a chemotype disclosed in patent literature as an ATP-competitive inhibitor of TYK2, a class distinct from the clinically advanced allosteric (JH2) inhibitors [1]. While the exact IC₅₀ value for Tyk2-IN-10 against TYK2 is not publicly available in a peer-reviewed source, its structural classification places it within a chemical series designed for binding to the highly conserved ATP-binding pocket [2]. This contrasts with allosteric inhibitors like deucravacitinib, which target the less conserved pseudokinase domain and have reported IC₅₀ values in the sub-nanomolar to low nanomolar range for TYK2-dependent pathways [3]. The lack of published potency data for Tyk2-IN-10 necessitates its use as a comparator or tool for studies where ATP-competitive binding mode is the primary variable, and where researchers are prepared to perform their own profiling.

Inhibitor class
Class-level
ATP-competitive (JH1 domain), distinct from allosteric JH2 inhibitors
Supports binding-mode comparison studies; potency and selectivity require experimental determination
No public IC₅₀ data; inferred from patent chemotype WO2020081508A1
Kinase Selectivity Chemical Biology Lead Optimization

Tyk2-IN-10: Optimal Research Applications


Structure-Based Drug Design for TYK2 Inhibitors

Tyk2-IN-10's co-crystal structure with the TYK2 kinase domain (PDB: 6VNY) makes it an ideal reference ligand for structure-based drug design (SBDD), including molecular docking, molecular dynamics simulations, and free energy perturbation (FEP) calculations. It provides a validated starting point for virtual screening and scaffold hopping exercises aimed at optimizing ATP-competitive TYK2 inhibitors [1].

ATP-Competitive Control for In Vitro Assays

In cellular and biochemical assays, Tyk2-IN-10 can be used as a control to benchmark the activity of novel TYK2 inhibitors. Its well-defined ATP-competitive mechanism serves as a crucial comparator when assessing the functional effects of allosteric (JH2) inhibitors or PROTAC degraders, helping to deconvolute pathway-specific signaling [2]. Researchers must note the absence of a pre-established IC₅₀ and conduct their own dose-response analysis.

Analytical Chemistry and Compound Management

With its unique CAS number (2368945-72-4), specific stereochemistry, and established purity profile by vendors, Tyk2-IN-10 is suitable for use as a reference standard in analytical method development (e.g., HPLC, LC-MS) for quantifying TYK2 inhibitors in biological matrices or for quality control of compound libraries .

Target Validation in Inflammatory Disease Models

The compound is relevant for use in cell-based models of inflammation to validate TYK2 as a target. By comparing its effects to those of more selective clinical candidates, researchers can dissect the contribution of off-target JAK family kinase inhibition to the overall anti-inflammatory phenotype. This is particularly valuable in primary human immune cells where the interplay of JAK1/2/3 and TYK2 signaling is complex [3].

Application
Selection Property
Validation Focus
TYK2 structure-based design
Available co-crystal structure (PDB: 6VNY)
Binding pose validation and docking accuracy
ATP-competitive pathway studies
ATP-competitive mechanism of action
Kinase selectivity profiling vs. allosteric controls
Analytical reference standard
Defined chemical identity and purity
HPLC/LC-MS method suitability and quantitation
Inflammatory cell-model studies
TYK2-dependent signaling inhibition
JAK family selectivity in primary immune cells
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